Benzoylaconine

Overview

Description

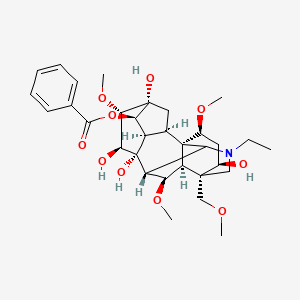

Benzoylaconine is a diterpene alkaloid . It is a primary metabolite of cocaine, formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is excreted in the urine of cocaine users after processing in the liver .

Synthesis Analysis

Benzoylaconine has been shown to have a potential anti-inflammatory effect . It modulates LPS-induced responses through inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK signaling in RAW264.7 cells . It has also been found to inhibit LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα .Molecular Structure Analysis

The molecular formula of Benzoylaconine is C32H45NO10 . Its average mass is 603.700 Da and its monoisotopic mass is 603.304321 Da .Chemical Reactions Analysis

Benzoylaconine has been shown to significantly suppress the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . It also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .Scientific Research Applications

1. Mitochondrial Biogenesis

- Summary of Application: Benzoylaconine has been shown to induce mitochondrial biogenesis in mice via activating the AMPK signaling cascade .

- Methods of Application: In vitro, HepG2 cells were treated with Benzoylaconine at concentrations of 25, 50, and 75 μM. In vivo, mice were treated with Benzoylaconine (10 mg/kg per day, ip) for 7 days .

- Results or Outcomes: Benzoylaconine dose-dependently promoted mitochondrial mass, mtDNA copy number, cellular ATP production, and the expression of proteins related to the oxidative phosphorylation (OXPHOS) complexes in HepG2 cells . In mice, Benzoylaconine administration increased oxygen consumption rate, mtDNA copy number, OXPHOS-related protein expression, and activated AMPK signaling in the heart, liver, and muscle .

2. Anti-Inflammatory Effects

- Summary of Application: Benzoylaconine has been found to modulate LPS-induced responses through inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK signaling in RAW264.7 cells .

- Methods of Application: The study investigated the underlying molecular mechanisms using the mode of LPS-activated RAW264.7 macrophage cells .

- Results or Outcomes: Benzoylaconine significantly suppressed the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2. It also effectively downregulated the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .

3. Psoriasis Treatment

- Summary of Application: Benzoylaconitine has been shown to alleviate the progression of psoriasis .

- Methods of Application: The study investigated the effects and mechanisms of Benzoylaconitine on tumor necrosis factor-alpha (TNF-α) .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .

4. Diagnostic Test for Cocaine and Benzoylecgonine

- Summary of Application: Benzoylaconine, being a primary metabolite of cocaine, can be used in diagnostic tests for cocaine and benzoylecgonine in urine and oral fluid . This has potential applicability to roadside or workplace drug testing .

- Methods of Application: The specific methods of application are not provided in the search results .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .

5. Portable Diagnostic Test for Cocaine and Benzoylecgonine

- Summary of Application: Benzoylaconine, being a primary metabolite of cocaine, can be used in diagnostic tests for cocaine and its primary metabolite, benzoylecgonine, in urine and oral fluid . This has potential applicability to roadside or workplace drug testing .

- Methods of Application: The specific methods of application are not provided in the search results .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the search results .

Safety And Hazards

The safety data sheet of Benzoylaconine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Benzoylaconine has been suggested as a potential therapeutic agent for the treatment of dilated cardiomyopathy, potentially exerting its therapeutic effects by targeted modulation of myocardial energy metabolism through NRK and NT5E . It has also been suggested that Benzoylaconine could potentially be used for treating inflammatory diseases .

properties

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-KYSNEVMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylaconine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)

![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)

![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)

![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)